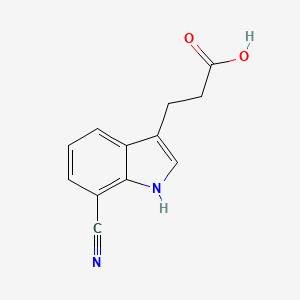
3-(7-cyano-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(7-cyano-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . The compound has a molecular formula of C12H10N2O2.
Molecular Structure Analysis
The molecular structure of “3-(7-cyano-1H-indol-3-yl)propanoic acid” includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The compound has a molecular weight of 214.224.Aplicaciones Científicas De Investigación
Synthetic Methodologies for Indole Derivatives
Indole derivatives, such as 3-(7-cyano-1H-indol-3-yl)propanoic acid, are integral to the development of new synthetic methodologies. The review by Taber and Tirunahari (2011) presents a comprehensive framework for the classification of all indole syntheses, highlighting the significance of indole derivatives in organic synthesis. This includes various strategies for the preparation of indoles, emphasizing the diverse synthetic routes available for researchers to explore novel compounds (Taber & Tirunahari, 2011).
Antimicrobial Properties
Research into cyanobacterial compounds, including cyano-compounds, has shown significant antimicrobial activities against multidrug-resistant pathogens. Swain, Paidesetty, and Padhy (2017) reviewed 121 cyanobacterial compounds demonstrating antimicrobial properties, suggesting the potential for such compounds, possibly including derivatives of 3-(7-cyano-1H-indol-3-yl)propanoic acid, in addressing drug resistance challenges (Swain, Paidesetty, & Padhy, 2017).
Hepatoprotective Effects
The hepatoprotective roles of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have been extensively reviewed. Wang et al. (2016) discuss the pleiotropic protective effects of these compounds on chronic liver injuries, demonstrating the potential of indole derivatives in liver disease treatments (Wang et al., 2016).
Applications in Drug Synthesis
Levulinic acid (LEV) and its derivatives offer a unique and flexible approach to drug synthesis, potentially impacting the cost and efficiency of developing new medications. Zhang et al. (2021) review the application of LEV in various medical fields, including its use as a raw material for direct drug synthesis and its ability to modify chemical reagents. This underscores the relevance of exploring derivatives of 3-(7-cyano-1H-indol-3-yl)propanoic acid and similar compounds in the pharmaceutical industry (Zhang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSWGCGTBAMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676555 |
Source


|
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid | |
CAS RN |
1223748-52-4 |
Source


|
| Record name | 7-Cyano-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

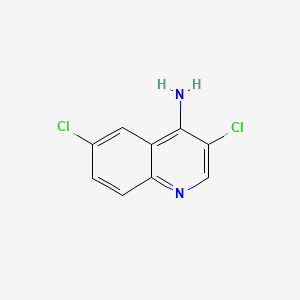

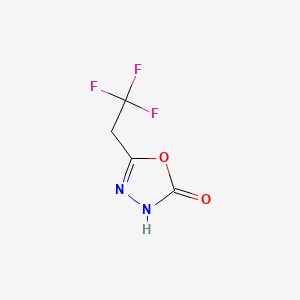
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)
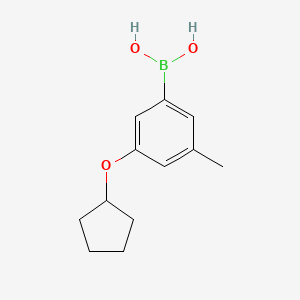
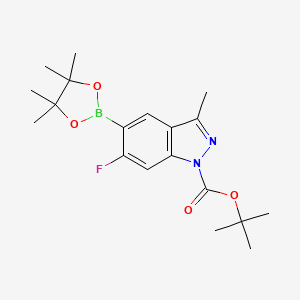
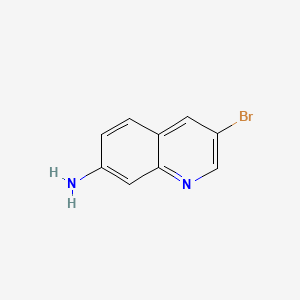
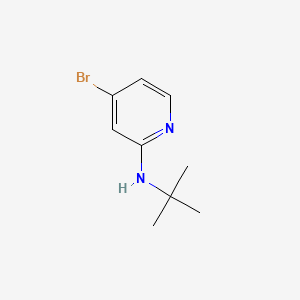
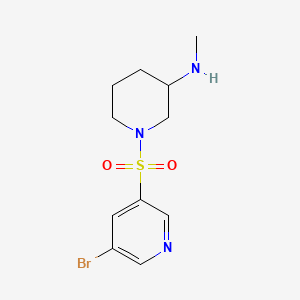
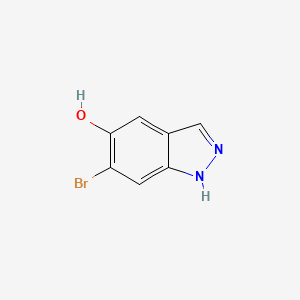
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)